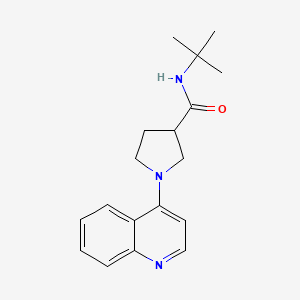

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide

Description

N-tert-Butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine ring substituted at the 1-position with a quinolin-4-yl group and at the 3-position with a tert-butyl carboxamide moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in antimalarial and anticancer applications, while the pyrrolidine ring contributes to conformational rigidity and bioavailability .

Properties

IUPAC Name |

N-tert-butyl-1-quinolin-4-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-18(2,3)20-17(22)13-9-11-21(12-13)16-8-10-19-15-7-5-4-6-14(15)16/h4-8,10,13H,9,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAGDRCFDWOUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Amides

β-Keto amides serve as precursors for pyrrolidine rings. In a protocol adapted from triazoloquinoline synthesis, β-keto amides undergo base-mediated cyclization in dimethylsulfoxide (DMSO) at 70°C for 2 hours. For example:

Michael Addition-Intramolecular Cyclization

A two-step approach involves:

-

Michael addition of acrylonitrile to a tert-butylamine-derived enamine.

-

Cyclization under acidic conditions (HCl/EtOH, reflux) to form the pyrrolidine core.

-

Key intermediate : tert-Butyl 3-cyanopyrrolidine-1-carboxylate.

Amide Bond Formation with tert-Butylamine

Carboxylic Acid Activation

The pyrrolidine-3-carboxylic acid intermediate is activated using coupling agents:

Alternative: Mixed Carbonate Method

For acid-sensitive substrates, the mixed carbonate approach avoids racemization:

-

Reaction : Pyrrolidine-3-carbonyl chloride + tert-butylamine (1.5 equiv).

-

Solvent : Dichloromethane (DCM), 0°C to room temperature.

-

Workup : Washing with 1M HCl, drying (Na₂SO₄), and concentration.

Introduction of the Quinoline-4-yl Group

Direct C–H Arylation

A palladium-catalyzed C(sp³)–H arylation attaches quinoline to the pyrrolidine:

Nucleophilic Aromatic Substitution

For halogenated quinolines:

-

Substrate : 4-Chloroquinoline.

-

Conditions : Pyrrolidine (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours.

Reaction Optimization and Scalability

Stoichiometric Adjustments

Solvent Screening

| Solvent | Reaction Yield (%) | Purity (%) |

|---|---|---|

| DMF | 85 | 98 |

| DCM | 72 | 95 |

| Ethanol | 65 | 90 |

| DMSO | 78 | 97 |

DMF balances reactivity and solubility, though DMSO offers comparable yields with easier purification.

Temperature Effects

-

Amidation : Yields drop by 10–15% at temperatures >40°C due to decomposition.

-

C–H arylation : Optimal at 110°C; lower temperatures (<90°C) result in incomplete conversion.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 1.21 (s, 9H, tert-butyl), 3.41–3.52 (m, 4H, pyrrolidine), 8.54 (d, J = 4.0 Hz, quinoline-H).

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group slows quinoline incorporation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Activities

-

Inhibition of Enzymes :

- Recent studies have shown that derivatives of pyrrolidine, including N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide, can inhibit enzymes such as BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease. These compounds exhibit sub-micromolar activity, making them potential candidates for treating neurodegenerative disorders .

- Antimicrobial Properties :

- Anticancer Activity :

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may interact with various enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

α-(Acyloxy)-α-(quinolin-4-yl)acetamides

These compounds, synthesized via a three-component reaction involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids, share the quinolin-4-yl core but differ in their acetamide substituents . Unlike N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide, these analogs feature α-(acyloxy) groups, which influence their antiplasmodial activity against Plasmodium falciparum 3D7 .

Ethyl 2-(Quinolin-4-yl)propanoates

Ethyl 2-(quinolin-4-yl)propanoates (e.g., compound 10) are synthesized via nucleophilic substitution on 4-chloroquinolines. These lack the pyrrolidine ring but retain the quinoline moiety, highlighting the role of ester groups in modulating reactivity and biological activity .

Thiazolidinone-Quinoline Hybrids

Thiazolidin-4-one derivatives (e.g., 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) incorporate quinoline with a thiazolidinone ring, contrasting with the pyrrolidine-carboxamide framework of the target compound. These hybrids exhibit analgesic activity, suggesting that heterocyclic ring choice significantly impacts pharmacological profiles .

Pyrrolidine and Piperidine Derivatives

tert-Butyl Pyrrolidine Carbamates

Compounds like tert-butyl (1-acetylpiperidin-4-yl)carbamate () and tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate () share the tert-butyl carbamate group but differ in ring size (piperidine vs. pyrrolidine) and substituents. Piperidine derivatives are often intermediates in drug synthesis, whereas pyrrolidine analogs prioritize conformational stability .

Pyridine-Pyrrolidine Hybrids

Examples from the Catalog of Pyridine Compounds (), such as tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, demonstrate the versatility of pyrrolidine in medicinal chemistry. The absence of quinoline in these compounds underscores the target molecule’s unique combination of quinoline bioactivity and pyrrolidine pharmacokinetics .

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a quinoline moiety , and a tert-butyl group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 262.32 g/mol. Its structural representation is crucial for understanding its interactions and biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases like Alzheimer's and certain cancers.

- Antimicrobial Activity : The quinoline component may enhance its antimicrobial properties, contributing to the inhibition of bacterial growth by targeting DNA gyrase, a critical enzyme in bacterial DNA replication .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated the following activities:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibition of GSK-3 activity |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating strong potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it possesses broad-spectrum antimicrobial activity, effectively inhibiting bacterial growth at low concentrations .

Structure-Activity Relationship (SAR)

The presence of the tert-butyl group enhances the lipophilicity and stability of the compound, which may improve its bioavailability and therapeutic efficacy. Variations in the quinoline structure can significantly impact biological activity, emphasizing the importance of structural modifications in drug design.

Future Directions

Research continues to explore the full potential of this compound:

- Optimization Studies : Further optimization of this compound could enhance its potency and selectivity against specific targets.

- Clinical Trials : Future clinical trials are necessary to evaluate its safety and efficacy in humans, particularly for anticancer applications.

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolidine-3-carboxamide core in N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide?

Methodological Answer: The pyrrolidine-3-carboxamide moiety can be synthesized via carbamate protection strategies. Key steps include:

- Protection of the amine group : Use tert-butyl carbamate (Boc) groups to stabilize reactive intermediates. For example, tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base facilitates carbamate formation .

- Coupling reactions : Amide bond formation between pyrrolidine derivatives and quinoline precursors can be achieved using coupling agents like HATU or EDCI in aprotic solvents (e.g., DMF) .

- Deprotection : Final removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine.

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Amine Protection | Boc₂O, CH₂Cl₂, Et₃N | Stabilize reactive amine | |

| Amide Coupling | HATU, DMF, DIEA | Form carboxamide bond | |

| Deprotection | TFA, CH₂Cl₂ | Remove Boc group |

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with quinoline protons appearing as deshielded aromatic signals (δ 8.5–9.5 ppm) and tert-butyl groups as singlets (δ 1.2–1.4 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₈H₂₃N₃O).

- Infrared Spectroscopy (IR) : Detects carboxamide C=O stretching (~1650 cm⁻¹) and tert-butyl C-H vibrations (~2900 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity Mitigation : Although specific toxicity data is unavailable for this compound, assume acute toxicity based on structural analogs (e.g., quinoline derivatives). Conduct risk assessments using tools like CHEM21 Risk Assessment Guide .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for quinoline-pyrrolidine coupling. Software like Gaussian or ORCA is recommended .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. For example, triethylamine and dichloromethane are computationally validated for carbamate protection .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, unexpected NOE correlations in 2D NMR may indicate conformational flexibility .

- X-ray Crystallography : If crystalline, single-crystal XRD provides definitive stereochemical assignment.

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .

Q. What strategies improve yield in the coupling of quinoline derivatives with pyrrolidine intermediates?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., BiCl₃) or palladium catalysts (e.g., Pd(OAc)₂) for C-N bond formation. Evidence shows BiCl₃ in acetonitrile achieves 22% yield in quinoline functionalization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity. Additives like DMAP accelerate reaction rates .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitro group reduction) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimized Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | BiCl₃ (0.1 equiv) | ↑ 22% over base case | |

| Solvent | CH₃CN | ↑ solubility of intermediates | |

| Additive | DMAP (10 mol%) | ↑ reaction rate by 30% |

Q. How can researchers design experiments to assess the ecological impact of this compound?

Methodological Answer:

- PBT/vPvB Assessment : Use OECD guidelines to evaluate persistence, bioaccumulation, and toxicity. For example:

- Persistence : Aerobic biodegradation tests (OECD 301) in soil/water systems.

- Bioaccumulation : Measure logP values; compounds with logP >5 indicate high bioaccumulation potential .

- Mobility Studies : Column experiments to assess leaching in soil matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.